![molecular formula C20H13FN2O B5660485 2-(2-fluorophenyl)-3-phenyl-4(3H)-quinazolinone](/img/structure/B5660485.png)
2-(2-fluorophenyl)-3-phenyl-4(3H)-quinazolinone
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinones, including 2-(2-fluorophenyl)-3-phenyl-4(3H)-quinazolinone, typically involves the cyclization of anthranilic acid derivatives or their amides with various reagents to form the quinazolinone core. Specific methods for synthesizing fluorinated quinazolinones involve the use of fluorinated benzoyl chlorides in the presence of 2-amino-N-heterocycles, leading to the formation of 4(3H)-quinazolinones in moderate yields. The products often precipitate from the reaction mixture, simplifying the purification process (Deetz et al., 2004).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The incorporation of fluorine atoms into the quinazolinone structure can significantly affect its electronic properties and biological activity. Crystal structure analysis of related quinazolinone compounds has revealed orthorhombic systems with hydrogen bonds and electrostatic interactions contributing to their stability and conformation (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, including nucleophilic substitution, cyclocondensation, and phosphorylation, depending on the substituents present on the quinazolinone core. These reactions are essential for modifying the structure of quinazolinones and tailoring their physicochemical and biological properties for specific applications. For example, 3-(2-(Ethynyl)phenyl)quinazolinones have been used as precursors in cascade cyclization reactions under visible light irradiation to synthesize phosphorylated quinolino[2,1-b]quinazolinones (Zeng et al., 2022).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents and the molecular packing in the solid state. Polymorph-dependent solid-state fluorescence has been observed in quinazolinone derivatives, demonstrating their potential applications as fluorescent materials and sensors (Anthony, 2012).
Chemical Properties Analysis
Quinazolinones exhibit a wide range of chemical properties, including their ability to act as ligands in coordination chemistry, their reactivity in organic synthesis, and their photophysical properties. The introduction of fluorine atoms into the quinazolinone structure can enhance its lipophilicity, electronic properties, and potential biological activity. Studies on substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones and their difluoroboron complexes have highlighted the impact of substituents on their photophysical properties, including fluorescence and excited state intramolecular proton transfer (ESIPT) (Moshkina et al., 2021).
properties
IUPAC Name |
2-(2-fluorophenyl)-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O/c21-17-12-6-4-10-15(17)19-22-18-13-7-5-11-16(18)20(24)23(19)14-8-2-1-3-9-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZRGLLFHXXREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327341 |
Source
|
Record name | 2-(2-fluorophenyl)-3-phenylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201248 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5705-61-3 |
Source
|
Record name | 2-(2-fluorophenyl)-3-phenylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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